1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 723744-69-2
VCID: VC21494139
InChI: InChI=1S/C16H21N3O5S/c1-6-24-14-7-11(4)13(10(2)3)8-15(14)25(22,23)18-12(5)17-9-16(18)19(20)21/h7-10H,6H2,1-5H3
SMILES: CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C
Molecular Formula: C16H21N3O5S
Molecular Weight: 367.4g/mol

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

CAS No.: 723744-69-2

Cat. No.: VC21494139

Molecular Formula: C16H21N3O5S

Molecular Weight: 367.4g/mol

* For research use only. Not for human or veterinary use.

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole - 723744-69-2

Specification

CAS No. 723744-69-2
Molecular Formula C16H21N3O5S
Molecular Weight 367.4g/mol
IUPAC Name 1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Standard InChI InChI=1S/C16H21N3O5S/c1-6-24-14-7-11(4)13(10(2)3)8-15(14)25(22,23)18-12(5)17-9-16(18)19(20)21/h7-10H,6H2,1-5H3
Standard InChI Key VZKKQBWPBFIKMP-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C
Canonical SMILES CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a sulfonamide derivative featuring an imidazole ring with precise substitution patterns. The compound is identified through several standard chemical identifiers:

Chemical Identifiers

ParameterValue
CAS Registry Number723744-69-2
Molecular FormulaC₁₆H₂₁N₃O₅S
Molecular Weight367.4 g/mol
IUPAC Name1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole
InChIKeyVZKKQBWPBFIKMP-UHFFFAOYSA-N

The compound features a highly functionalized structure with distinctive molecular regions that contribute to its chemical behavior and potential biological activity . The central imidazole ring serves as the core scaffold, with strategic functionalization at key positions: a methyl group at position 2, a nitro group at position 5, and a complex phenylsulfonyl moiety at position 1 .

Structural Elements

The compound contains several key structural elements:

  • A 5-nitroimidazole core - essential for the biological activity typical of this class of compounds

  • A methyl substituent at position 2 of the imidazole ring

  • A sulfonyl linkage connecting the imidazole to a substituted phenyl ring

  • A highly substituted phenyl ring featuring:

    • An ethoxy group at position 2

    • A methyl group at position 4

    • An isopropyl group at position 5

This arrangement of functional groups creates a molecule with specific physicochemical properties and potential for interaction with biological targets .

Physicochemical Properties

The physicochemical properties of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole determine its behavior in biological systems and influence its potential applications in pharmaceutical research.

Physical Properties

While comprehensive experimental data on physical properties is limited in the literature, computational and theoretical analyses provide valuable insights into the compound's characteristics:

PropertyValueSource
Physical StateSolid (presumed based on similar compounds)Theoretical
Molecular Weight367.4 g/molComputed
Hydrogen Bond Acceptors8Theoretical
Hydrogen Bond Donors0Theoretical
Rotatable Bonds6Theoretical
Topological Polar Surface AreaApproximately 110-130 ŲTheoretical

Chemical Reactivity

The reactivity of this compound is influenced by its key functional groups:

  • The nitro group at position 5 of the imidazole ring is essential for biological activity and can undergo reduction in anaerobic environments

  • The sulfonyl group serves as a linkage and contributes to the compound's electron-withdrawing properties

  • The ethoxy substituent on the phenyl ring may participate in hydrogen bonding interactions

  • The isopropyl group contributes to the molecule's lipophilicity and may influence membrane permeability

These structural features collectively determine the compound's behavior in chemical reactions and biological environments .

Comparison with Related Compounds

Structural Analogs

Several related compounds provide context for understanding the potential properties and applications of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole:

CompoundStructural DifferenceNotable Characteristics
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazoleLacks nitro and 2-methyl groupsPrecursor compound; less biologically active
2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole (Tinidazole)Different sulfonamide linkageEstablished antiprotozoal and antibacterial agent
1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Secnidazole)Different N-1 substituentClinically used antiprotozoal agent

These structural relationships highlight the importance of specific functional groups in determining biological activity and physicochemical properties .

Pharmacophore Analysis

The key pharmacophoric elements in 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole include:

  • The 5-nitro group, which serves as an electron acceptor and is essential for the compound's redox properties

  • The imidazole ring, which provides a scaffold for specific biological interactions

  • The sulfonyl group, which serves as a linking unit and contributes to hydrogen bonding interactions

  • The substituted phenyl ring, which provides lipophilicity and may influence target binding

These structural features collectively contribute to the compound's potential biological activity profile .

Research Implications and Future Directions

Future Research Directions

Future research on this compound could productively focus on:

  • Comprehensive determination of physicochemical properties

  • Detailed antimicrobial activity profiling against a range of organisms

  • Investigation of mechanism of action through biochemical and molecular studies

  • Structure-activity relationship studies through synthesis and testing of close analogs

  • Pharmacokinetic and toxicological evaluations to assess therapeutic potential

Such research would contribute to a more complete understanding of this compound and its potential applications in medicinal chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator